2,2',4,4'-Tetranitrobenzophenone
Overview
Description
Molecular Structure Analysis The study of molecular structures such as 2,2',4,4'-tetrahydroxybenzophenone reveals intricate details about intramolecular hydrogen bonding, showcasing the significant variations in O...O distances due to intermolecular hydrogen bonding, which impacts the molecular geometry and stability (E. O. Schlemper).
Chemical Reactions and Properties Chemical reactions involving the double functionalization of related compounds have been explored, such as the synthesis of functionalized 4-nitro-dibenzofurans, highlighting the compound's utility in organic chemistry (Amit Kumar et al.).
Physical Properties Analysis The synthesis and characterization of compounds related to 2,2',4,4'-Tetranitrobenzophenone shed light on their physical properties. For example, the synthesis of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole provides insights into crystal parameters and theoretical studies, offering a glimpse into the physical characteristics of these compounds (Yuchuan Li et al.).
Chemical Properties Analysis Investigations into the electrochemical properties of related compounds, like tetrasubstituted tetraphenylethenes, reveal insights into their redox behavior, comproportionation constants, and the formation of quinoidal type substructures upon oxidation, which are crucial for understanding the chemical properties of 2,2',4,4'-Tetranitrobenzophenone and its derivatives (Alina Schreivogel et al.).
Safety And Hazards
While specific safety and hazard information for 2,2’,4,4’-Tetranitrobenzophenone is not readily available, it’s important to handle all chemical compounds with care and to follow safety protocols.
Future Directions
The future directions of 2,2’,4,4’-Tetranitrobenzophenone are not explicitly stated in the available resources. However, the study and application of similar compounds in fields like optoelectronics and microelectronics suggest potential areas of interest3.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
bis(2,4-dinitrophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6N4O9/c18-13(9-3-1-7(14(19)20)5-11(9)16(23)24)10-4-2-8(15(21)22)6-12(10)17(25)26/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFWLBOSKDZHKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282907 | |
Record name | 2,2',4,4'-Tetranitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4,4'-Tetranitrobenzophenone | |
CAS RN |
71535-97-2 | |
Record name | NSC48920 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC28668 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2',4,4'-Tetranitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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